molecular formula C8H4BrClN2O2 B15204892 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid

8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15204892
M. Wt: 275.48 g/mol
InChI Key: SCXPHYBHKVHDCB-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated and chlorinated reagent under acidic conditions to form the imidazo[1,2-a]pyridine core. The carboxylic acid group is then introduced through subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce oxides.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
  • 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Uniqueness: This dual halogenation provides distinct chemical properties compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-5-1-4(10)3-12-6(8(13)14)2-11-7(5)12/h1-3H,(H,13,14)

InChI Key

SCXPHYBHKVHDCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)C(=O)O)Br

Origin of Product

United States

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